3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3-amino” part indicates an amino group (-NH2) attached to the third position of the pyrazole ring. The “1-(4-methylbenzyl)” part suggests a benzyl group (a benzene ring attached to a methylene group) with a methyl group at the fourth position, attached to the first position of the pyrazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached to the fourth position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a pyrazole ring at its core, with an amino group, a benzyl group, and a carboxylic acid group attached at the 3rd, 1st, and 4th positions, respectively .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially participate in various chemical reactions. The amino group might be involved in acid-base reactions, the benzyl group might undergo reactions typical of aromatic compounds, and the carboxylic acid group could participate in esterification or other acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with a carboxylic acid group tend to form hydrogen bonds, which could influence their solubility and boiling/melting points .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGUURZBSERGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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